![molecular formula C7H9ClN4O B13773020 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride CAS No. 90065-70-6](/img/structure/B13773020.png)
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, t-butanol, hydrogen peroxide, sodium borohydride, and alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.
Aplicaciones Científicas De Investigación
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential in treating diseases such as cancer and tuberculosis.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features and is also used as a kinase inhibitor.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent activity against Mycobacterium tuberculosis.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in various synthetic applications.
Uniqueness
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
90065-70-6 |
|---|---|
Fórmula molecular |
C7H9ClN4O |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H8N4O.ClH/c1-11-5-4(2-3-9-5)6(12)10-7(11)8;/h2-3,9H,1H3,(H2,8,10,12);1H |
Clave InChI |
FJSMEYHKZIROCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CN2)C(=O)N=C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





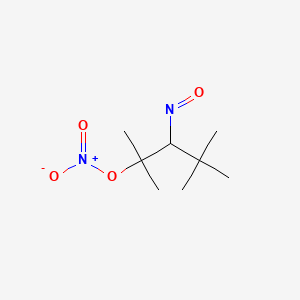
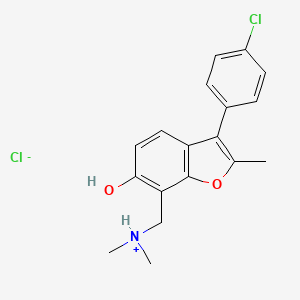

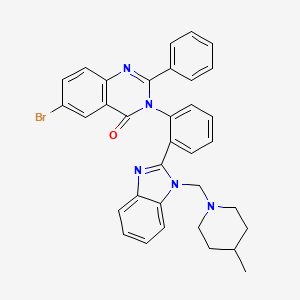
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)

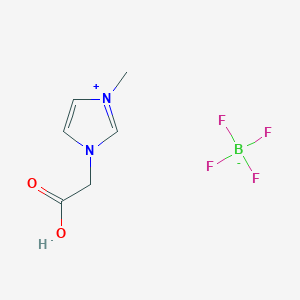

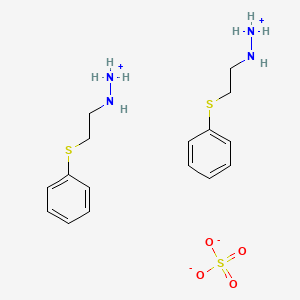
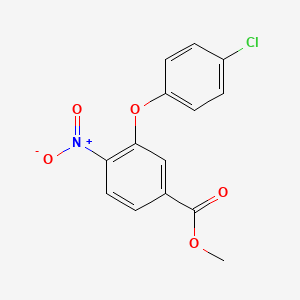
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
